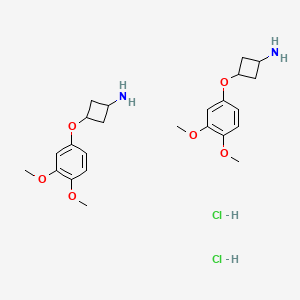
1-Diphenylphosphanyl-1-phenylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include an amino group and a diphenylphosphine moiety attached to a phenylpropyl backbone. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a diphenylphosphine precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the amino group or the phosphine moiety.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine can yield phosphine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and other biological processes that are sensitive to stereochemistry.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine exerts its effects involves its interaction with molecular targets such as enzymes or metal centers in catalytic reactions. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the outcome of the reaction. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S)-(2-Methylamino-1-phenylpropyl)diphenylphosphine
- (1S,2S)-(2-Hydroxy-1-phenylpropyl)diphenylphosphine
- (1S,2S)-(2-Phenyl-1-phenylpropyl)diphenylphosphine
Uniqueness
What sets (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine apart from similar compounds is its specific combination of an amino group and a diphenylphosphine moiety, which provides unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial.
Propriétés
IUPAC Name |
1-diphenylphosphanyl-1-phenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZAIGGNEGTDMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
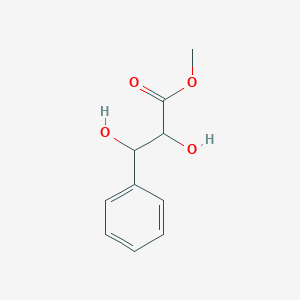
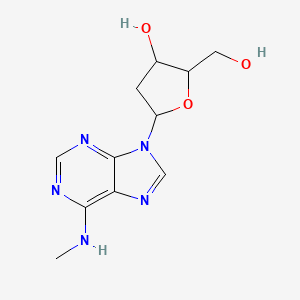
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)

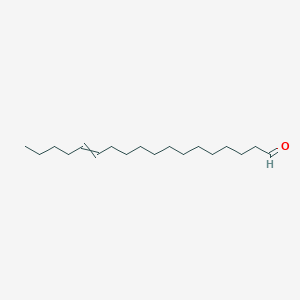
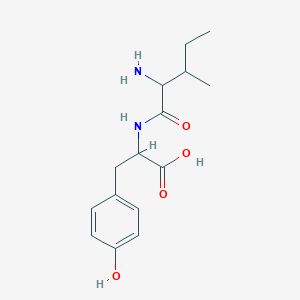

![Rel-4-((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)-6-((S)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B13389188.png)
![N-[2-methyl-6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanesulfonamide](/img/structure/B13389192.png)
![2-(2,2,2-Trifluoroethyl)-5'-[3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B13389199.png)
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)
